
Zirconium octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium octanoate is an organometallic compound consisting of a central zirconium atom surrounded by eight octanoate ligands. The octanoate ligand is derived from octanoic acid, a carboxylate group. This compound is known for its stability and solubility in organic solvents, making it a valuable catalyst in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium octanoate can be synthesized through a saponification reaction followed by a synthetic reaction. The process involves mixing octanoic acid with sodium hydroxide to achieve a pH of 7-8, followed by heating to 70-80°C for saponification. Zirconium oxychloride is then added, and the mixture is heated to 90-95°C and stirred for 40 minutes. The product is washed, separated, and subjected to reduced pressure distillation at 180-200°C .
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be environmentally friendly, with high yield and low cost, making it suitable for mass production .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium octanoate undergoes various chemical reactions, including:
Polymerization Reactions: Acts as a catalyst in the polymerization of monomers, facilitating the formation of polymers with controlled molecular weights and structures.
Olefin Metathesis: Plays a key role in breaking and forming carbon-carbon double bonds, essential in the synthesis of pharmaceuticals and plastics.
Hydroamination: Promotes the addition of an amino group to an unsaturated carbon-carbon bond, crucial in synthesizing nitrogen-containing organic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include monomers for polymerization, olefins for metathesis, and unsaturated compounds for hydroamination. The reactions typically occur under controlled temperatures and pressures to ensure optimal catalytic activity .
Major Products Formed
The major products formed from these reactions include advanced materials, pharmaceuticals, and various nitrogen-containing organic compounds .
Wissenschaftliche Forschungsanwendungen
Zirconium octanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, including polymerization and olefin metathesis.
Biology: Plays a role in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and other medical applications.
Industry: Employed in the formulation of adhesives, coatings, and surface modifications.
Wirkmechanismus
Zirconium octanoate exerts its effects through its catalytic properties. The central zirconium atom forms strong coordination bonds with the octanoate ligands, providing stability and enhancing its catalytic activity. The compound facilitates various chemical reactions by lowering the activation energy and promoting the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium 2-ethylhexanoate: Similar in structure and function, used in the deposition of thin films and as a catalyst in various reactions.
Zirconium acetylacetonate: Another zirconium-based compound with catalytic properties, used in organic synthesis and industrial applications.
Uniqueness
Zirconium octanoate stands out due to its stability, solubility in organic solvents, and versatility as a catalyst. Its ability to endure harsh chemical environments and high temperatures makes it a valuable tool in various chemical processes .
Eigenschaften
CAS-Nummer |
5206-47-3 |
|---|---|
Molekularformel |
C32H60O8Zr |
Molekulargewicht |
664.0 g/mol |
IUPAC-Name |
octanoate;zirconium(4+) |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-2-3-4-5-6-7-8(9)10;/h4*2-7H2,1H3,(H,9,10);/q;;;;+4/p-4 |
InChI-Schlüssel |
BPYXFMVJXTUYRV-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zr+4] |
Verwandte CAS-Nummern |
124-07-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)
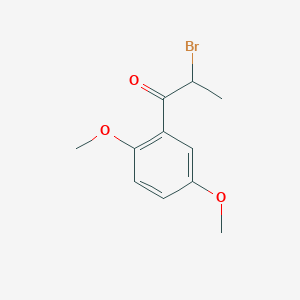
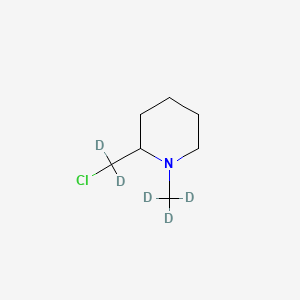
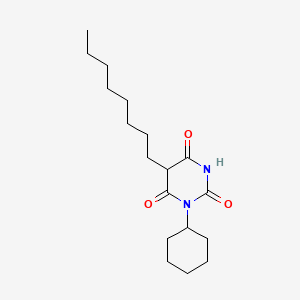
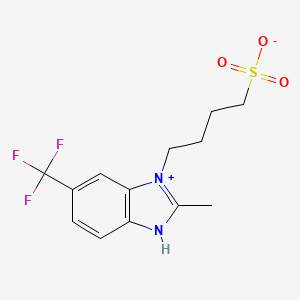
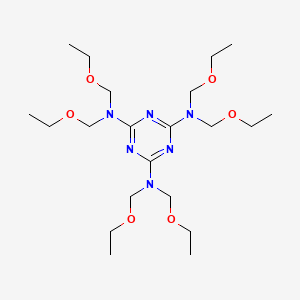
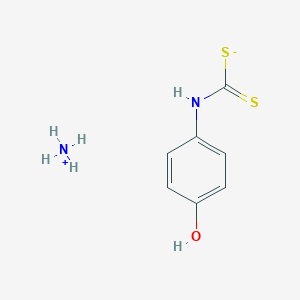
![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)
